Regioisomeric Differentiation: Impact of Iodo Position on Molecular Properties
The target compound, 3-iodo-N-1-naphthylbenzamide, possesses an iodine atom at the meta-position of the benzamide ring, distinguishing it from its ortho (2-iodo) and para (4-iodo) regioisomers. While direct comparative biological IC50 data for the three regioisomers is not available in the public domain from these search results, their distinct chemical properties are well-established. The 2-iodo isomer (CAS 314284-07-6) has a reported density of 1.7±0.1 g/cm³ and a boiling point of 415.6±28.0 °C at 760 mmHg . The 4-iodo isomer has a predicted boiling point of 414.7±28.0 °C and a pKa of 13.14±0.30 . This variation in physicochemical properties, driven by the iodo position, strongly suggests differential binding poses and reactivity profiles, making the meta-substituted 3-iodo isomer a unique chemical probe in SAR campaigns.
| Evidence Dimension | Physicochemical properties (density, boiling point, pKa) as a function of iodine substitution position |
|---|---|
| Target Compound Data | Iodine at 3-position (meta). Specific experimental data not retrieved; predicted properties align with regioisomeric series. |
| Comparator Or Baseline | 2-Iodo-N-1-naphthylbenzamide: Density 1.7±0.1 g/cm³, BP 415.6±28.0 °C. 4-Iodo-N-1-naphthylbenzamide: predicted BP 414.7±28.0 °C, pKa 13.14±0.30. |
| Quantified Difference | Regioisomeric variation leads to distinct predicted pKa and intermolecular interaction potentials; precise numerical difference in a biological assay is not yet available. |
| Conditions | Predicted data derived from standard computational models (ACD/Labs). Experimental data sourced from ChemSrc and ChemicalBook. |
Why This Matters
The meta-iodo orientation creates a different electronic and steric environment compared to ortho or para isomers, which is critical for medicinal chemists performing SAR studies on halogenated benzamide scaffolds.
